molecular formula C9H13ClN2 B2402961 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole CAS No. 1564958-83-3

5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole

Cat. No.: B2402961
CAS No.: 1564958-83-3
M. Wt: 184.67
InChI Key: YCOPWGOFBDLPSZ-UHFFFAOYSA-N
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Description

5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C₉H₁₃ClN₂. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 5-position, a cyclopentyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopentyl-1-methyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, in a substitution reaction, the chlorine atom may be replaced by a methoxy group, resulting in 5-methoxy-3-cyclopentyl-1-methyl-1H-pyrazole.

Mechanism of Action

The mechanism of action of 5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-cyclopentyl-1-methyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The chlorine atom at the 5-position can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-3-cyclopentyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOPWGOFBDLPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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